![molecular formula C40H49N4O9P B1148372 5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine CAS No. 134031-86-0](/img/structure/B1148372.png)
5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5/‘-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/’-O-(4,4/'-dimethoxytrityl)-thymidine is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by its complex structure, which includes a thymidine base modified with various protective groups to facilitate its incorporation into oligonucleotides.
Mécanisme D'action
Target of Action
The primary target of the compound 5’-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)-thymidine is the dT nucleobase within an oligonucleotide . The compound is used for the incorporation of an otherwise unmodified reverse (5’ to 3’) dT nucleobase within an oligonucleotide .
Mode of Action
The compound interacts with its target, the dT nucleobase, by being incorporated into the oligonucleotide. This interaction results in the formation of a modified oligonucleotide sequence that contains the 2’-O-methyluridine modification .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA and RNA synthesis. The compound serves as a raw material for the introduction of a 2’-O-methyluridine modified oligonucleotide sequence .
Result of Action
The result of the compound’s action is the creation of a modified oligonucleotide sequence. This sequence contains the 2’-O-methyluridine modification, which can have various effects depending on the specific context and application .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy during oligonucleotide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/’-O-(4,4/'-dimethoxytrityl)-thymidine involves multiple stepsThe reaction conditions typically involve the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures (2-8°C) to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure precision and reproducibility. The raw materials are carefully selected and purified to meet the stringent requirements of oligonucleotide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5/‘-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/’-O-(4,4/'-dimethoxytrityl)-thymidine undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protective groups under mild reducing conditions.
Substitution: Introduction of different functional groups at specific positions on the thymidine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol, and various solvents like acetonitrile and dichloromethane. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities tailored for various applications in research and industry .
Applications De Recherche Scientifique
5/‘-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/’-O-(4,4/'-dimethoxytrityl)-thymidine is widely used in:
Chemistry: As a building block for the synthesis of modified oligonucleotides.
Biology: In the study of gene expression and regulation through antisense oligonucleotides and small interfering RNA (siRNA).
Medicine: For the development of therapeutic oligonucleotides targeting specific genetic sequences.
Industry: In the production of diagnostic tools and molecular probes for various applications
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyluridine Phosphoramidite: Used for the synthesis of 2’-O-methyl modified oligonucleotides.
3’-O-Dimethoxytrityl-thymidine: A precursor for the synthesis of thymidine-based oligonucleotides.
5’-O-Dimethoxytrityl-2’-deoxyuridine: Used in the synthesis of deoxyuridine-containing oligonucleotides.
Uniqueness
5/‘-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/’-O-(4,4/'-dimethoxytrityl)-thymidine is unique due to its specific protective groups and the phosphoramidite functionality, which allows for efficient incorporation into oligonucleotides with high fidelity and stability .
Propriétés
Numéro CAS |
134031-86-0 |
|---|---|
Formule moléculaire |
C40H49N4O9P |
Poids moléculaire |
760.81 |
Nom IUPAC |
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1 |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



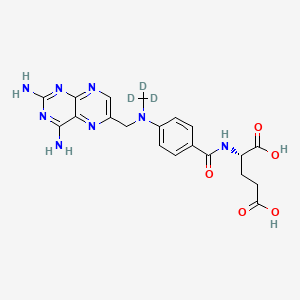
![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
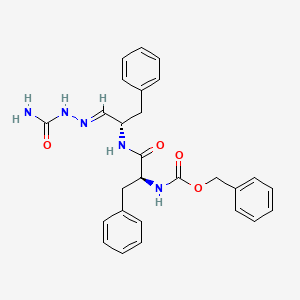
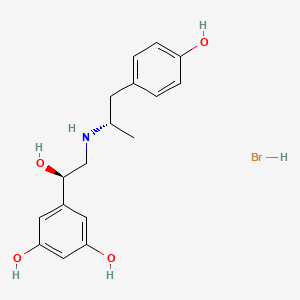
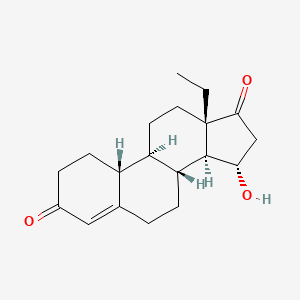
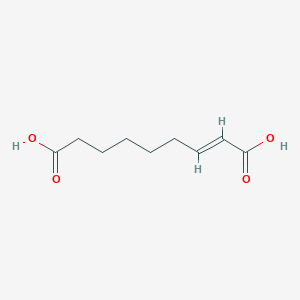
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

